molecular formula C19H21N5O B2983099 3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2198022-06-7

3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B2983099
CAS No.: 2198022-06-7
M. Wt: 335.411
InChI Key: JOZFLDPPQKCFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine .

Mode of Action

The compound inhibits DHFR with high affinity . By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition effectively stops the synthesis of RNA and DNA, leading to the death of cancer cells .

Biochemical Pathways

The compound affects the biochemical pathway involving the synthesis of pyrimidine and purine . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of RNA and DNA . This disruption can have downstream effects on cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

It is known that the compound’s metabolism can be curbed by the introduction of a methyl group . This modification may improve the compound’s bioavailability and efficacy .

Result of Action

The result of the compound’s action is the inhibition of RNA and DNA synthesis, leading to the death of cancer cells . This effect is due to the compound’s inhibition of DHFR and the subsequent disruption of the biochemical pathway involving the synthesis of pyrimidine and purine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy can be affected by the presence of other substances that compete for binding to DHFR . Additionally, the compound’s stability can be influenced by factors such as pH and temperature

Properties

IUPAC Name

4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-3-2-7-21-19(14)25-12-15-5-9-24(10-6-15)18-16-4-8-20-11-17(16)22-13-23-18/h2-4,7-8,11,13,15H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZFLDPPQKCFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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